- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,

Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)

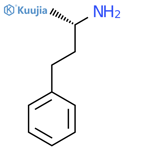

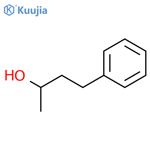

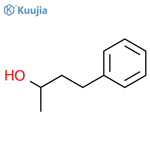

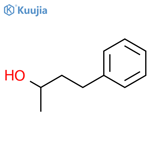

(R)-4-Phenyl-2-butanamine structure

Nombre del producto:(R)-4-Phenyl-2-butanamine

Número CAS:937-52-0

MF:C10H15N

Megavatios:149.232802629471

MDL:MFCD00145208

CID:40345

PubChem ID:2734033

(R)-4-Phenyl-2-butanamine Propiedades químicas y físicas

Nombre e identificación

-

- (R)-4-Phenylbutan-2-amine

- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE

- (R)-1-methyl-3-phenylpropylamine

- 1-methyl-3-phenylpropionamine

- Benzenepropanamine,a-methyl-, (R)-

- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-1-Methyl-3-phenylpropylamine

- (-)-a-Methylbenzenepropanamine

- (2R)-2-Amino-4-phenylbutane

- (2R)-4-Phenylbutan-2-amine

- (R)-4-Phenyl-2-butanamine

- (R)-a-Methylbenzenepropanamine

- BP-20349

- O4F6H42UWQ

- 937-52-0

- Benzenepropanamine, alpha-methyl-, (R)-

- Q27285319

- 4DD

- (R)-4-Phenylbutane-2-amine

- (R)--Methylbenzenepropanamine

- Benzenepropanamine, -methyl-, (R)-

- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-

- EN300-1865402

- 4-Phenylbutan-2-amine, (R)-

- WECUIGDEWBNQJJ-SECBINFHSA-N

- AKOS015840002

- F20201

- (r)-1-methyl-3-phenyl-propylamine

- r-4-phenylbutan-2-amine

- UNII-O4F6H42UWQ

- SCHEMBL605244

- MFCD00145208

- (αR)-α-Methylbenzenepropanamine (ACI)

- Benzenepropanamine, α-methyl-, (R)- (ZCI)

- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-α-Methylbenzenepropanamine

- (R)-α-Methylbenzenepropanamine

- A-Methylbenzenepropanamine

- DB-005014

- (R)-

-

- MDL: MFCD00145208

- Renchi: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1

- Clave inchi: WECUIGDEWBNQJJ-SECBINFHSA-N

- Sonrisas: N[C@H](C)CCC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 149.12000

- Masa isotópica única: 149.12

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 3

- Complejidad: 95

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

- Superficie del Polo topológico: 26A^2

- Xlogp3: 2

Propiedades experimentales

- Color / forma: Colorless Transparent Liquid

- Denso: 0.936

- Punto de fusión: 143°C (estimate)

- Punto de ebullición: 230.33°C (estimate)

- Punto de inflamación: 97.8°C

- índice de refracción: 1.513-1.515

- PSA: 26.02000

- Logp: 2.66670

- Disolución: Not determined

- Rotación específica: -11 º (neat)

(R)-4-Phenyl-2-butanamine Información de Seguridad

- Número de transporte de mercancías peligrosas:2922

- Código de categoría de peligro: R36/37/38

- Instrucciones de Seguridad: S26-S37/39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:0-6°C

- Términos de riesgo:R36/37/38

(R)-4-Phenyl-2-butanamine Datos Aduaneros

- Código HS:2921499090

- Datos Aduaneros:

China Customs Code:

2921499090Overview:

2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(R)-4-Phenyl-2-butanamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D505438-1g |

(R)-4-Phenylbutan-2-aMine |

937-52-0 | 97% | 1g |

$567 | 2024-05-24 | |

| TRC | P320040-250mg |

(R)-4-Phenyl-2-butanamine |

937-52-0 | 250mg |

$110.00 | 2023-05-17 | ||

| Enamine | EN300-1865402-1.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 1g |

$1006.0 | 2023-06-03 | ||

| Enamine | EN300-1865402-10.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 10g |

$4326.0 | 2023-06-03 | ||

| A2B Chem LLC | AC98316-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$68.00 | 2024-05-20 | |

| Enamine | EN300-1865402-5g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 5g |

$2917.0 | 2023-09-18 | ||

| 1PlusChem | 1P006ESS-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$173.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-1g |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 1g |

¥3172.00 | 2024-04-24 | |

| A2B Chem LLC | AC98316-250mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 250mg |

$112.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-500mg |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 500mg |

¥2611.00 | 2024-04-24 |

(R)-4-Phenyl-2-butanamine Métodos de producción

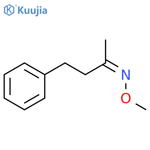

Synthetic Routes 1

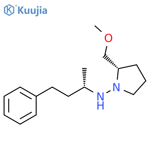

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C

Referencia

- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenase, ChemCatChem, 2019, 11(7), 1898-1902

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Enzymatic biosynthesis of amines, Austria, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases, Chemical Communications (Cambridge, 2009, (24), 3585-3587

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C

Referencia

- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine, ChemBioChem, 2022, 23(8),

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

Referencia

- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines, Chemistry - A European Journal, 2012, 18(7), 1969-1983

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

Referencia

- Organocerium additions to SAMP-hydrazones: general synthesis of chiral amines, Journal of the American Chemical Society, 1987, 109(7), 2224-5

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran

Referencia

- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric amines, Tetrahedron Letters, 1988, 29(2), 223-4

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C

Referencia

- Cerium(III) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

Referencia

- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades, Science (Washington, 2015, 349(6255), 1525-1529

Synthetic Routes 11

Condiciones de reacción

Referencia

- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

Referencia

- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched amines, Tetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C

Referencia

- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidases, Bioorganic & Medicinal Chemistry, 1994, 2(6), 429-32

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases, Chemical Science, 2020, 11(19), 5052-5057

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt

Referencia

- Norephedrine-borane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C

Referencia

- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral amines, Journal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110

Synthetic Routes 18

Condiciones de reacción

Referencia

- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of amines, Acta Chemica Scandinavica, 1993, 47(10), 1050-2

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

Referencia

- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine Dehydrogenases, ChemCatChem, 2021, 13(24), 5243-5253

Synthetic Routes 20

Condiciones de reacción

1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation, Angewandte Chemie, 2020, 59(41), 18156-18160

(R)-4-Phenyl-2-butanamine Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-

- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine

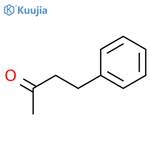

- 4-phenylbutan-2-one

- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide

- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-

- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-

- 1-Methyl-3-phenylpropylamine

- (S)-(+)-4-Phenyl-2-butanol

- 4-Phenyl-2-butanol

- (2S)-4-phenylbutan-2-amine

(R)-4-Phenyl-2-butanamine Preparation Products

(R)-4-Phenyl-2-butanamine Literatura relevante

-

N. Richter,J. E. Farnberger,D. Pressnitz,H. Lechner,F. Zepeck,W. Kroutil Green Chem. 2015 17 2952

-

Wen Juan Wei,Hong Qiang Gao,Yun Zhi Tang New J. Chem. 2022 46 22999

-

Paul Jannis Zurek,Rapha?lle Hours,Ursula Schell,Ahir Pushpanath,Florian Hollfelder Lab Chip 2021 21 163

-

4. Superiority of the carbamoylmethyl ester as an acyl donor for the kinetically controlled amide-bond formation mediated by α-chymotrypsinToshifumi Miyazawa,Eiichi Ensatsu,Nobuhiro Yabuuchi,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2002 390

-

Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328

937-52-0 ((R)-4-Phenyl-2-butanamine) Productos relacionados

- 30543-88-5(1-Phenyl-2-butanamine)

- 13214-66-9(4-Phenylbutylamine)

- 3789-60-4((1S)-1-phenylbutan-1-amine)

- 104-13-2(4-Butylaniline)

- 22148-77-2(1-methyl-3-phenylpropylamine)

- 22374-89-6(1-Methyl-3-phenylpropylamine)

- 2941-19-7(1-Phenylbutan-1-amine)

- 6150-01-2((R)-1-Phenylbutan-1-amine)

- 53309-89-0(Benzeneethanamine, a-ethyl-)

- 63951-01-9(1-Phenylpentan-2-amine)

Proveedores recomendados

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Xiamen PinR Bio-tech Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote